2-(4-octoxyphenyl)-5-octylpyridine
Description
2-(4-Octoxyphenyl)-5-octylpyridine is a pyridine-based compound featuring a phenyl group substituted with an octyloxy chain at the para position and a linear octyl chain at the 5-position of the pyridine ring. The octyloxy and octyl substituents enhance lipophilicity, making it suitable for applications in liquid crystal materials or as an intermediate in pharmaceutical synthesis .
Properties
CAS No. |
107215-61-2 |
|---|---|
Molecular Formula |
C27H41NO |
Molecular Weight |
395.6 g/mol |
IUPAC Name |
2-(4-octoxyphenyl)-5-octylpyridine |
InChI |
InChI=1S/C27H41NO/c1-3-5-7-9-11-13-15-24-16-21-27(28-23-24)25-17-19-26(20-18-25)29-22-14-12-10-8-6-4-2/h16-21,23H,3-15,22H2,1-2H3 |
InChI Key |
JBNLUJVDDCTYMT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)OCCCCCCCC |
Canonical SMILES |
CCCCCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)OCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-octoxyphenyl)-5-octylpyridine can be achieved through several methods. One common approach involves the Bohlmann-Rahtz pyridine synthesis , which is a multi-step process that includes the condensation of an aldehyde with an enamine, followed by cyclization and aromatization . Another method involves the Hantzsch dihydropyridine synthesis , which uses a β-ketoester, an aldehyde, and ammonia to form the pyridine ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts, such as copper or nickel , can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(4-octoxyphenyl)-5-octylpyridine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Alkyl halides, aryl halides
Major Products
The major products formed from these reactions include pyridine N-oxides , reduced pyridine derivatives , and substituted pyridine compounds .
Scientific Research Applications
2-(4-octoxyphenyl)-5-octylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of liquid crystals and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(4-octoxyphenyl)-5-octylpyridine involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may bind to enzyme active sites or receptor proteins , thereby modulating their activity . The compound’s structure allows it to interact with various biomolecules , leading to its observed biological effects .
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following compounds share structural similarities with 2-(4-octoxyphenyl)-5-octylpyridine, differing in substituents or core heterocycles:
Key Observations :
- Core Heterocycle : Pyridine derivatives generally exhibit higher thermal stability and aromaticity compared to pyrimidines, which may influence electronic properties in materials science .
- Alkoxy Chain Length : Longer chains (e.g., octyloxy vs. hexyloxy) increase hydrophobicity and may reduce melting points due to weaker intermolecular forces .
- Substituent Effects: Chloro or amino groups enhance intermolecular interactions (e.g., dipole-dipole, hydrogen bonding), leading to higher melting points compared to alkyl/alkoxy-substituted analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
